1-(pyridin-4-yl)-1h-indole
Overview
Description
1-(pyridin-4-yl)-1h-indole is a heterocyclic compound that combines the structural features of both pyridine and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(pyridin-4-yl)-1h-indole can be synthesized through several methods. One common approach involves the construction of the pyridine ring on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .
Another method involves the cyclization of benzyl-substituted pyridines. This approach typically requires the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-4-yl)-1h-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-4-ylindole-2-carboxylic acid, while reduction may produce pyridin-4-ylindoline .
Scientific Research Applications
1-(pyridin-4-yl)-1h-indole has a wide range of scientific research applications:
Industry: this compound is used in the development of organic luminescent materials and as a precursor for the synthesis of dyes and pigments
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-pyridin-4-ylindole |
InChI |
InChI=1S/C13H10N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-10H |
InChI Key |
AXNJDTFKZMDPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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